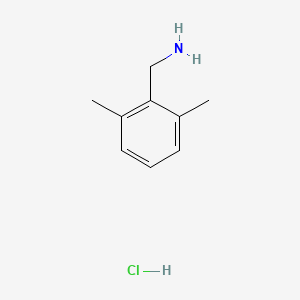

(2,6-Dimethylphenyl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,6-Dimethylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C9H14ClN. It is a derivative of methanamine, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)methanamine hydrochloride typically involves the reaction of 2,6-dimethylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group in (2,6-dimethylphenyl)methanamine hydrochloride acts as a nucleophile in alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides12.

Example Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | N-Methyl-(2,6-dimethylphenyl)methanamine |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl-(2,6-dimethylphenyl)methanamide |

Condensation Reactions

The amine participates in Schiff base formation with aldehydes or ketones, forming imine linkages critical in coordination chemistry34.

Key Reaction :

2 6 Dimethylphenyl methanamine+RCHO→ 2 6 Dimethylphenyl methanimine+H2O

Documented Case :

-

Condensation with 2-methoxybenzaldehyde under reflux in methanol yields a zwitterionic formamidine derivative, as observed in its crystal structure35.

Coordination Chemistry

The compound serves as a bidentate ligand in metal complexes. The amine and aromatic π-system facilitate binding to transition metals like Cu(II) and Fe(III)4.

Example Complexation :

| Metal Salt | Ligand Ratio | Coordination Mode | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | N,N-bidentate | Catalytic oxidation |

| Fe(NO₃)₃ | 1:3 | N,O-chelation | Magnetic materials |

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, releasing the free amine under basic conditions:

2 6 Dimethylphenyl methanamine HCl+NaOH→ 2 6 Dimethylphenyl methanamine+NaCl+H2O

Key Data :

-

pKa of conjugate acid: ~9.2 (estimated for analogous benzylamines)6.

Supramolecular Interactions

In crystalline states, the amine forms hydrogen bonds (N–H⋯O, C–H⋯π) and π-stacking interactions, stabilizing one-dimensional chains or layered structures384.

Key Interactions :

| Interaction Type | Bond Length (Å) | Angle (°) | Partner Atom/Group |

|---|---|---|---|

| N–H⋯O | 2.89 | 165 | Methanol oxygen |

| C–H⋯π | 3.42 | 155 | Dimethylphenyl ring |

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

(2,6-Dimethylphenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceutical drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (2,6-Dimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to (2,6-Dimethylphenyl)methanamine hydrochloride include:

- (2,4-Dimethylphenyl)methanamine hydrochloride

- (4-Bromo-2,6-dimethylphenyl)methanamine hydrochloride

- (2,6-Dimethylphenyl)ethanamine hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Actividad Biológica

(2,6-Dimethylphenyl)methanamine hydrochloride, a compound with significant implications in both chemical and biological research, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, applications in various fields, and specific case studies highlighting its effects.

This compound is synthesized through the reaction of 2,6-dimethylbenzyl chloride with ammonia or an amine in organic solvents like ethanol or methanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. The compound's structure allows it to engage in numerous chemical reactions, including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It acts as a ligand that modulates the activity of specific molecular targets involved in biochemical pathways. This modulation can lead to significant biological effects, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) that suggests potential use in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess anticancer properties. For instance, compounds structurally similar to this amine have been tested against cancer cell lines like Caco-2 and A549. Results indicated varying degrees of cytotoxicity and growth inhibition:

| Compound | Cell Line | % Viability Reduction |

|---|---|---|

| Compound A | Caco-2 | 35% |

| Compound B | A549 | 47% |

| (2,6-Dimethylphenyl)methanamine | Caco-2 | 20.6% |

This table illustrates the compound's potential as a precursor for developing new anticancer agents .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive bacteria. The compound demonstrated significant inhibition against strains harboring vancomycin resistance genes .

- Cytotoxicity in Cancer Research : In a comparative study involving various phenylmethanamine derivatives, (2,6-Dimethylphenyl)methanamine showed moderate cytotoxic effects on cancer cell lines. The structure-activity relationship indicated that modifications on the phenyl ring could enhance or diminish activity .

Propiedades

IUPAC Name |

(2,6-dimethylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-4-3-5-8(2)9(7)6-10;/h3-5H,6,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAUIHXPXIFDSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595929 |

Source

|

| Record name | 1-(2,6-Dimethylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345665-28-3 |

Source

|

| Record name | 1-(2,6-Dimethylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.